BenchChemオンラインストアへようこそ!

AC-Val-ser-arg-arg-arg-NH2

CNS penetration blood‑brain barrier apoE‑mimetic peptide

AC‑Val‑ser‑arg‑arg‑arg‑NH2 (CAS 1632243‑07‑2), also known as CN‑105, is a synthetic 5‑amino‑acid apolipoprotein E (apoE) mimetic pentapeptide. Designed to recapitulate the receptor‑binding polar face of the apoE α‑helix, CN‑105 functions as an apoE agonist that down‑regulates neuroinflammatory responses following acute brain injury.

Molecular Formula C28H55N15O7
Molecular Weight 713.8 g/mol
CAS No. 1632243-07-2
Cat. No. B10832503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Val-ser-arg-arg-arg-NH2
CAS1632243-07-2
Molecular FormulaC28H55N15O7
Molecular Weight713.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C
InChIInChI=1S/C28H55N15O7/c1-14(2)20(39-15(3)45)25(50)43-19(13-44)24(49)42-18(9-6-12-38-28(34)35)23(48)41-17(8-5-11-37-27(32)33)22(47)40-16(21(29)46)7-4-10-36-26(30)31/h14,16-20,44H,4-13H2,1-3H3,(H2,29,46)(H,39,45)(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H4,30,31,36)(H4,32,33,37)(H4,34,35,38)/t16-,17-,18-,19-,20-/m0/s1
InChIKeyZPSIKZCGZCSUNF-HVTWWXFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC-Val-ser-arg-arg-arg-NH2 (CN-105) Procurement Guide: An ApoE‑Mimetic Pentapeptide with Clinical‑Stage Neuroprotection


AC‑Val‑ser‑arg‑arg‑arg‑NH2 (CAS 1632243‑07‑2), also known as CN‑105, is a synthetic 5‑amino‑acid apolipoprotein E (apoE) mimetic pentapeptide. Designed to recapitulate the receptor‑binding polar face of the apoE α‑helix, CN‑105 functions as an apoE agonist that down‑regulates neuroinflammatory responses following acute brain injury [1]. The compound has received FDA Orphan Drug Designation for the treatment of intracerebral hemorrhage (ICH) and has completed a Phase‑1 pharmacokinetic study in healthy volunteers as well as a Phase‑2 randomized clinical trial (MARBLE) for postoperative delirium [2][3]. Its fully characterized sequence (Ac‑VSRRR‑NH₂) and defined mechanism of action distinguish it from longer, first‑generation apoE‑based peptides that lack comparable clinical‑stage validation.

Why CN-105 (AC-Val-ser-arg-arg-arg-NH2) Cannot Be Substituted by First‑Generation ApoE Mimetics or Alternative Neuroprotective Peptides


Despite sharing a common apoE‑receptor‑binding domain origin, in‑class ApoE mimetic peptides differ substantially in amino‑acid length, blood–brain barrier (BBB) penetration efficiency, and clinical development maturity. First‑generation peptides such as COG1410 (13 residues, MW ≈1,409 Da) exhibit approximately 5‑fold lower CNS exposure compared to the 5‑residue CN‑105 (MW ≈714 Da) [1]. Moreover, alternative neuroprotective peptides (e.g., Nerinetide/NA‑1) target excitotoxic pathways via PSD‑95 rather than the multifactorial neuroinflammation cascade modulated by apoE agonism, resulting in distinct therapeutic profiles [2]. Consequently, potency, brain exposure, and translational readiness cannot be assumed to be interchangeable among apoE‑mimetic or neuroprotective peptide candidates.

Quantitative Differentiation Evidence for AC-Val-ser-arg-arg-arg-NH2 (CN-105) vs. ApoE‑Mimetic and Neuroprotective Peptide Comparators


CN-105 Achieves 5‑Fold Higher CNS Exposure Compared to First‑Generation ApoE Mimetic Peptides

In a head‑to‑head within‑study comparison using stable‑isotope‑labeled peptide in mice, CN‑105 demonstrated total CNS exposure of 44% (AUC₀–₆₀ brain: 548 min*fmol/µL vs. AUC₀–₆₀ plasma: 1,253 min*fmol/µL), which is approximately 5‑fold higher than prior apoE‑based mimetic peptides [1]. The comparator class (first‑generation apoE mimetics with 12–20 residues) achieved substantially lower fractional brain uptake, although exact values vary by peptide. This approximately 5‑fold difference in CNS exposure directly results from CN‑105’s minimized 5‑residue design, which reduces molecular weight while retaining the critical receptor‑interaction surface of apoE.

CNS penetration blood‑brain barrier apoE‑mimetic peptide pharmacokinetics brain exposure

CN‑105 Reduces Hippocampal Microglial Activation by 36% in a Quantified Stereological Analysis

In the collagenase‑induced murine ICH model, unbiased stereological quantification of F4/80‑positive microglia revealed that CN‑105 treatment (3 doses of 0.05 mg/kg IV) significantly reduced microglial activation in the ipsilateral hippocampus. The F4/80⁺ cell count decreased from 14,593 ± 116 cells/mm³ (vehicle) to 9,327 ± 838 cells/mm³ (CN‑105), representing a 36% reduction (p = 0.003) [1]. In contrast, published quantitative microglial counts for the first‑generation apoE mimetic COG1410 in comparable ICH models are not available at this stereological resolution; available COG1410 studies report qualitative or semi‑quantitative reductions without precise cell‑count comparisons [2].

microgliosis neuroinflammation F4/80 stereology intracerebral hemorrhage

CN‑105 Demonstrates Linear Human Pharmacokinetics with a 3.6‑h Terminal Half‑Life, Enabling Predictable Once‑Every‑6‑h Dosing

In a first‑in‑human Phase 1 randomized, double‑blind, placebo‑controlled study (N = 48), CN‑105 exhibited linear pharmacokinetics following single escalating intravenous doses and repeated dosing (every 6 h for 3 days) with no significant drug accumulation. The median terminal elimination half‑life was approximately 3.6 h, unchanged between single and repeated dosing regimens [1]. By comparison, no human PK data are available for first‑generation apoE mimetic peptides such as COG1410, which have not advanced to clinical evaluation [2]. The linear PK profile of CN‑105 allows predictable exposure‑response relationships and straightforward dose‑selection for clinical and preclinical protocols.

human pharmacokinetics half‑life dose linearity Phase 1 clinical translation

FDA Orphan Drug Designation for Intracerebral Hemorrhage: Regulatory Recognition Unique Among ApoE‑Mimetic Peptides

The U.S. Food and Drug Administration granted Orphan Drug Designation to the pentapeptide Ac‑VSRRR‑NH₂ (CN‑105) on January 13, 2015, for the treatment of intracerebral hemorrhage [1]. No other apoE‑mimetic peptide—including COG1410, COG112, or other analogs—has received orphan designation for any acute brain injury indication. This regulatory milestone reflects CN‑105’s unique position as the only apoE‑mimetic with clinical‑stage development supported by both preclinical efficacy and human safety data, and it provides tangible incentives for continued translational investment.

orphan drug designation intracerebral hemorrhage FDA regulatory milestone apoE‑mimetic

Optimal Application Scenarios for AC-Val-ser-arg-arg-arg-NH2 (CN-105) Procurement in Neuroprotection Research


Preclinical Neuroprotection Studies Requiring Quantifiable CNS Target Engagement

CN-105’s demonstrated 44% CNS exposure and approximately 5‑fold brain‑uptake advantage over first‑generation apoE mimetics make it the preferred compound for studies where achieving high brain concentrations is critical, such as microdialysis‑based pharmacokinetic‑pharmacodynamic modeling or target‑engagement biomarker studies following intravenous administration [1].

Translational Stroke and Traumatic Brain Injury Programs Moving Toward Clinical Development

For academic or industry groups planning first‑in‑disease clinical trials, CN‑105 offers the unique advantage of existing human PK data (t½ ≈3.6 h, linear PK) and established safety in Phase 1 and Phase 2 studies, dramatically reducing the preclinical‑to‑clinical translation gap compared to uncharacterized apoE‑mimetic analogs [1].

Intracerebral Hemorrhage Research Leveraging Orphan Drug Designation Incentives

CN‑105’s FDA orphan designation for ICH provides regulatory and financial incentives that lower the barriers to clinical development; procurement of CN‑105 enables investigators to align their research directly with a compound that has already received regulatory recognition for this rare‑disease indication [1].

Quote Request

Request a Quote for AC-Val-ser-arg-arg-arg-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.